molecular formula C12H17N3O5S2 B2395337 Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate CAS No. 1219338-86-9

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate

Cat. No. B2395337
CAS RN: 1219338-86-9
M. Wt: 347.4
InChI Key: OLPHYQIKXODYTP-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate is a chemical compound . It is part of the 2-aminothiazoles class of organic medicinal compounds, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1- (2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C in excellent yield . The synthesized compounds were characterized by FTIR and NMR .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied by X-ray analysis . The compounds were characterized by FTIR and NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions involve the use of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1- (2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C .

Scientific Research Applications

Synthetic Methodologies

One of the key applications of ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate is in the synthesis of heterocyclic compounds. A study by Altug et al. (2011) presents an efficient one-pot multicomponent approach to synthesize 5-amino-7-aryl-8-nitrothiazolo[3,2-a]pyridines, which demonstrates the compound's utility in creating complex structures with potential bioactive properties. The synthesis involves a reaction between aromatic aldehydes, 2-nitromethylenethiazolidine, and nitriles containing an active methylene group under mild conditions, yielding high yields and showcasing promising anticancer activity across a range of cancer cell lines (Altug et al., 2011).

Potential Biological Activities

The research by Azab et al. (2013) focuses on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, with this compound serving as a precursor. These compounds were synthesized with the aim of finding new antibacterial agents. The study reports that eight of the newly synthesized compounds exhibited high antibacterial activities, highlighting the potential of this compound derivatives in developing new antimicrobial treatments (Azab et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds involves protein-ligand interactions with target enzymes . For example, some compounds were docked with the target enzyme UDP-N-acetylmuramate/l-alanine ligase .

properties

IUPAC Name

ethyl 2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S2/c1-3-20-11(17)8-7-21-12(13-8)14-10(16)9-5-4-6-15(9)22(2,18)19/h7,9H,3-6H2,1-2H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPHYQIKXODYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN2S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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